molecular formula C10H12BrNOS B14062176 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14062176
M. Wt: 274.18 g/mol
InChI Key: SIJGVEZTAQCQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylthio groups may play a role in binding to these targets, while the bromine atom can participate in electrophilic interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one can be compared with similar compounds, such as:

    1-(2-Amino-3-(methylthio)phenyl)-2-bromopropan-2-one: Differing by the position of the bromine atom.

    1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one: Differing by the halogen atom.

    1-(2-Amino-3-(methylthio)phenyl)-3-bromobutan-2-one: Differing by the length of the carbon chain

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-3-methylsulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

SIJGVEZTAQCQJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1N)CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.